molecular formula C5H2N2O3S B14297490 5-Nitrofuran-2-yl thiocyanate CAS No. 114050-51-0

5-Nitrofuran-2-yl thiocyanate

Cat. No.: B14297490
CAS No.: 114050-51-0
M. Wt: 170.15 g/mol
InChI Key: FAVLTZDNJZMDOG-UHFFFAOYSA-N
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Description

5-Nitrofuran-2-yl thiocyanate: is a heterocyclic compound that belongs to the class of nitrofuran derivatives. These compounds are characterized by a furan ring substituted with a nitro group and a thiocyanate group. The nitrofuran moiety is known for its broad spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5-nitrofuran-2-carbaldehyde with thiocyanate salts in the presence of a suitable catalyst .

Industrial Production Methods: Industrial production methods for 5-Nitrofuran-2-yl thiocyanate often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to facilitate large-scale production .

Chemical Reactions Analysis

Types of Reactions: 5-Nitrofuran-2-yl thiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Nitrofuran-2-yl thiocyanate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new chemical entities .

Biology: In biological research, this compound is studied for its potential antimicrobial properties. It has shown efficacy against a range of bacterial and fungal pathogens .

Medicine: The compound’s antibacterial properties make it a candidate for the development of new antibiotics, especially in the fight against multi-drug resistant bacteria .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable building block for various industrial applications .

Mechanism of Action

The mechanism of action of 5-Nitrofuran-2-yl thiocyanate involves the activation of the nitrofuran moiety by bacterial nitroreductases. This activation leads to the formation of reactive intermediates that cause DNA damage, oxidative stress, and inhibition of RNA and protein synthesis. These effects collectively contribute to the compound’s antimicrobial activity .

Comparison with Similar Compounds

    Nitrofurantoin: Used for urinary tract infections.

    Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.

    Nitrofurazone: Used for topical infections.

Comparison: 5-Nitrofuran-2-yl thiocyanate is unique due to its thiocyanate group, which imparts distinct chemical reactivity compared to other nitrofuran derivatives.

Properties

CAS No.

114050-51-0

Molecular Formula

C5H2N2O3S

Molecular Weight

170.15 g/mol

IUPAC Name

(5-nitrofuran-2-yl) thiocyanate

InChI

InChI=1S/C5H2N2O3S/c6-3-11-5-2-1-4(10-5)7(8)9/h1-2H

InChI Key

FAVLTZDNJZMDOG-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)SC#N)[N+](=O)[O-]

Origin of Product

United States

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